1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-cyanophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-5-9-3-1-2-4-10(9)6-15-7-11(12(16)17)14-8-15/h1-4,7-8H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPCCYMTAGEBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Cyanobenzyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in cancer progression. The imidazole ring is known for its role in various biochemical processes, and modifications to this structure can enhance its pharmacological properties.
Enzyme Inhibition
Research indicates that compounds with imidazole structures can act as inhibitors for several enzymes, such as poly(ADP-ribose) polymerase (PARP) and cyclooxygenases (COX). These enzymes are crucial in cellular repair mechanisms and inflammatory responses, respectively. The inhibition of these enzymes can lead to reduced tumor growth and improved outcomes in cancer treatment.
Biological Evaluation
Several studies have evaluated the biological activity of this compound against various cancer cell lines. Below are summarized findings from key research articles:
Case Studies and Findings
-
Antitumor Activity
- A study focusing on imidazole derivatives reported that compounds similar to this compound exhibited significant antiproliferative effects against human cancer cell lines, including breast and prostate cancers. For instance, certain derivatives showed IC50 values below 10 µM, indicating potent activity against resistant tumor cells .
- PARP Inhibition
-
Cytotoxicity Assessment
- The cytotoxic effects of the compound were evaluated using normal human cell lines alongside cancer cell lines. Results indicated a selective toxicity profile, where the compound exhibited lower cytotoxicity against normal cells compared to cancer cells, thus suggesting a favorable therapeutic index .
Data Summary
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Case Study : A study utilizing the Kirby-Bauer disc diffusion method reported significant inhibition zones when tested against these bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary assays have indicated that it can inhibit the proliferation of certain cancer cell lines.
Case Study : An in vitro study assessed the cytotoxic effects of the compound on human renal cancer cell lines (Caki-1). The results showed an IC50 value of approximately 20 µM, suggesting moderate activity against renal cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| Caki-1 | 20 |
Synthesis of N-Heterocyclic Carbenes
This compound serves as a precursor in synthesizing N-heterocyclic carbenes (NHCs). These compounds are valuable in catalysis and materials science.
Case Study : Research has shown that derivatives of this compound can be transformed into NHCs, which exhibit enhanced catalytic properties in various organic reactions .
Material Science Applications
The unique properties of this imidazole derivative make it suitable for applications in material science, particularly in the development of polymers and coordination complexes.
Case Study : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronic devices .
Comparison with Similar Compounds
Pyrimidinyl-Substituted Derivatives
Example: 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: Not explicitly provided, )
- Structural Difference: Replaces the cyanobenzyl group with a pyrimidinyl moiety (cyclopropyl and dimethyl substituents).
- Molecular weight is higher (C₁₃H₁₅N₅O₂, ~297.3 g/mol) due to the pyrimidine group.
- Safety : Similar handling precautions (e.g., avoiding inhalation) but specific hazards include skin inflammation and eye damage .
Halogen-Substituted Phenyl Derivatives
Examples :
- 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid (CAS: 445302-22-7, C₁₀H₇ClN₂O₂ , 222.63 g/mol) .
- 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid (CAS: 114067-97-9, C₁₀H₇FN₂O₂ , 206.18 g/mol) .
- Structural Difference: Chlorophenyl or fluorophenyl groups instead of cyanobenzyl.
- Properties: Halogens (Cl, F) introduce electronegativity, affecting solubility (lower logP compared to cyanobenzyl) and metabolic stability. The chloro derivative is stored at room temperature, suggesting moderate stability .
Oxadiazole-Containing Derivatives
Example : 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid (CAS: 1697622-14-2, C₁₀H₁₁N₅O₃ , 257.23 g/mol) .
- Structural Difference: Incorporates an oxadiazole ring, known for its bioisosteric properties and role in enhancing pharmacokinetic profiles.
- Applications : Likely explored as a protease inhibitor or kinase modulator due to oxadiazole's prevalence in drug design.
Phenyl and Pyridinyl Derivatives
Examples :
- 1-Phenyl-1H-imidazole-4-carboxylic acid (CAS: 18075-64-4, C₁₀H₈N₂O₂ , 188.18 g/mol) .
- 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride (CAS: 1808532-55-9, C₈H₈Cl₂N₄O₂ , 263.08 g/mol) .
- Structural Difference : Simpler aromatic substituents (phenyl, pyrimidinyl) without cyan or halogen groups.
- Properties : Lower molecular weights and reduced steric hindrance may improve solubility but decrease target specificity.
Data Table: Key Structural and Physicochemical Comparisons
Research and Application Insights
- Synthetic Routes : Many analogs are synthesized via coupling reactions (e.g., amide bond formation) or nucleophilic substitution, often purified via column chromatography (e.g., PE/EtOAC eluent) .
- Biological Relevance : Imidazole derivatives are frequently explored as enzyme inhibitors (e.g., IDO1 in ) or receptor modulators due to their heterocyclic aromaticity and hydrogen-bonding capability.
- Safety Trends : Compounds with electron-withdrawing groups (e.g., cyan, chloro) often require stricter handling protocols due to higher reactivity .
Preparation Methods
General Strategy for Imidazole-4-carboxylic Acid Derivatives Synthesis
A foundational step in preparing 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid is the synthesis of imidazole-4-carboxylic acid or its derivatives. According to patent literature, imidazole-4(5)-monocarboxylic acids can be synthesized by carboxylation of imidazole derivatives through reaction with carbon dioxide in the presence of alkali metal carbonates under elevated temperature and pressure conditions (140–230 °C, 2–350 bar). This method can yield high purity and yield of the monocarboxylic acid without requiring metal catalysts, although cadmium fluoride can be used to improve yields in some cases.
The reaction typically proceeds by:
- Reacting an imidazole derivative with carbon dioxide and an alkali metal carbonate/bicarbonate/hydroxide.
- Operating under superatmospheric pressure (preferably 50–160 bar) and elevated temperature (149–220 °C).
- Isolating the product by filtration after suspending the reaction mixture in water to obtain the water-soluble salt of the carboxylic acid.
This route provides a robust and economical method to obtain imidazole-4-carboxylic acid intermediates, which can be further functionalized.
Introduction of the 2-Cyanobenzyl Group
The 2-cyanobenzyl substituent can be introduced via alkylation of the imidazole nitrogen. While direct literature on the alkylation of imidazole-4-carboxylic acid with 2-cyanobenzyl halides is limited in the provided sources, analogous methods involve nucleophilic substitution reactions where the imidazole nitrogen acts as a nucleophile attacking an electrophilic 2-cyanobenzyl halide (e.g., bromide or chloride).
Key considerations for this step include:
- Use of a base such as potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.
- Conducting the reaction in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
- Controlling temperature to moderate levels (room temperature to 80 °C) to optimize yield and minimize side reactions.
Preparation of 2-Cyanobenzyl Precursors
The 2-cyanobenzyl moiety itself can be prepared or sourced from 2-cyanobenzaldehyde derivatives. A related synthetic method described in patent CN113214111A involves condensation of 2-cyanobenzaldehyde with Meldrum's acid and formic acid in the presence of bases to form 3-(2-cyanophenyl)propionic acid, which can be further transformed into related compounds. Although this patent focuses on different target molecules, the preparation of 2-cyanobenzyl intermediates is relevant for synthesizing the 2-cyanobenzyl substituent.
Stepwise Synthetic Route Proposal
Based on the above information and general synthetic organic chemistry principles, a plausible preparation method for this compound is as follows:
Reaction Conditions and Optimization
- Temperature and Pressure: The carboxylation step requires elevated temperature and pressure to drive the reaction toward monocarboxylic acid formation rather than dicarboxylic acids.
- Catalysts: While some patents mention cadmium fluoride as a catalyst, the reaction often proceeds efficiently without catalysts, simplifying purification.
- Solvent Use: The carboxylation is generally performed without organic solvents or water, but the alkylation step requires polar aprotic solvents for solubility and reactivity.
- Purification: The final product is commonly purified by recrystallization from suitable solvents after adjusting pH to precipitate the acid form.
Summary Table of Key Preparation Parameters
Q & A
Q. What are the optimized synthetic routes for 1-(2-cyanobenzyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?
A widely reported method involves oxidative desulfurization using sodium tungstate (Na₂WO₄) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant. Key factors include:
- Catalyst loading : 5–10 mol% Na₂WO₄ maximizes sulfur removal efficiency while minimizing side reactions.
- Temperature : Reactions conducted at 60–80°C improve kinetic control, reducing polymerization byproducts.
- pH control : Maintaining a weakly acidic environment (pH 5–6) stabilizes intermediates and prevents overoxidation . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) yields >95% purity.
Q. How is the crystal structure of this compound characterized, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s imidazole ring and cyanobenzyl substituent exhibit planar geometry, with hydrogen bonding between the carboxylic acid group and adjacent nitrogen atoms. SHELX programs (e.g., SHELXL for refinement) are commonly used to analyze crystallographic data due to their robust algorithms for handling small-molecule structures .
Q. What solvent systems are recommended for solubility and reactivity studies?
The compound is sparingly soluble in nonpolar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. For aqueous reactions, a co-solvent system (e.g., THF:water 3:1) enhances solubility while preserving reactivity. Solubility tests under varying pH (3–9) reveal optimal stability in neutral conditions, avoiding carboxylate deprotonation or imidazole ring protonation .
Advanced Research Questions
Q. What mechanistic role does sodium tungstate play in the oxidative desulfurization of precursor compounds?
Sodium tungstate acts as a Lewis acid, coordinating to sulfur atoms in thioamide intermediates. This facilitates nucleophilic attack by H₂O₂, forming sulfoxide and sulfone intermediates. Kinetic studies show a first-order dependence on Na₂WO₄ concentration, with a proposed transition state involving a peroxotungsten complex . Computational modeling (DFT) supports this mechanism, highlighting charge transfer between tungsten and sulfur .
Q. How does this compound function in coordination polymers, and what metal ions are most effective?
The carboxylic acid and imidazole groups act as polydentate ligands. Transition metals like Cu(II) and Zn(II) form 2D/3D frameworks with high thermal stability (>300°C). For example:
| Metal Ion | Coordination Geometry | Polymer Dimensionality | Application |
|---|---|---|---|
| Cu(II) | Square-planar | 2D | Catalysis (CO₂ reduction) |
| Zn(II) | Tetrahedral | 3D | Luminescent materials |
| Synchrotron PXRD and EXAFS confirm ligand-metal charge-transfer interactions, with bond lengths matching density functional theory (DFT) predictions . |
Q. What stability challenges arise under high-temperature or photolytic conditions, and how are they mitigated?
Degradation pathways include:
- Thermal decomposition : Above 200°C, the cyanobenzyl group undergoes cyclization, forming quinazoline derivatives.
- Photolysis : UV exposure (254 nm) cleaves the C–CN bond, generating benzyl radicals. Mitigation strategies:
- Additives : Radical scavengers (e.g., BHT) reduce photodegradation by 60%.
- Encapsulation : Mesoporous silica matrices (pore size ~3 nm) improve thermal stability by 40% .
Methodological Notes
- Contradictions in Data : While most studies report Na₂WO₄ as optimal for synthesis, alternative catalysts (e.g., MoO₃) show comparable efficiency in non-aqueous systems. Further comparative studies are needed .
- Safety Protocols : GHS classification (skin/eye irritation, respiratory toxicity) mandates PPE (nitrile gloves, FFP2 masks) and fume hood use during handling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
